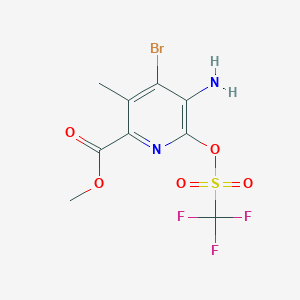
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate is a complex organic compound with a unique structure that includes a trifluoromethylsulfonyl group, a bromine atom, and an amino group attached to a picolinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate typically involves multiple steps, including nitration, bromination, and the introduction of the trifluoromethylsulfonyl group. The process may start with the nitration of a suitable precursor, followed by reduction to introduce the amino group. Bromination is then carried out to introduce the bromine atom. Finally, the trifluoromethylsulfonyl group is introduced using appropriate reagents and conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form a hydrogen atom or other reduced derivatives.
Substitution: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the trifluoromethylsulfonyl group can yield a wide range of functionalized picolinates.
Aplicaciones Científicas De Investigación
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate has several scientific research applications:
Biology: Its derivatives may have potential as enzyme inhibitors or other bioactive compounds.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where trifluoromethylsulfonyl-containing compounds have shown efficacy.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to interact with biological targets, potentially inhibiting enzymes or other proteins involved in disease processes. The bromine atom and amino group also contribute to the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other picolinates with different substituents, such as:
- Methyl 5-amino-4-bromo-3-methyl-6-hydroxy-picolinate
- Methyl 5-amino-4-bromo-3-methyl-6-methoxy-picolinate
- Methyl 5-amino-4-bromo-3-methyl-6-chloro-picolinate
Uniqueness
Methyl 5-amino-4-bromo-3-methyl-6-(((trifluoromethyl)sulfonyl)oxy)picolinate is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable building block in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C9H8BrF3N2O5S |
|---|---|
Peso molecular |
393.14 g/mol |
Nombre IUPAC |
methyl 5-amino-4-bromo-3-methyl-6-(trifluoromethylsulfonyloxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C9H8BrF3N2O5S/c1-3-4(10)5(14)7(15-6(3)8(16)19-2)20-21(17,18)9(11,12)13/h14H2,1-2H3 |
Clave InChI |
UNBKIAQXKPHOEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N=C1C(=O)OC)OS(=O)(=O)C(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


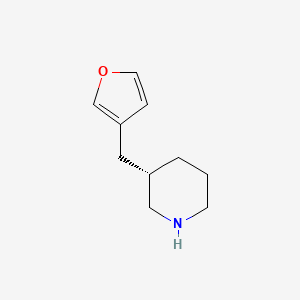
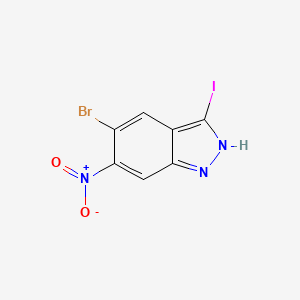
![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)

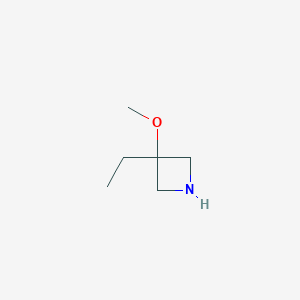
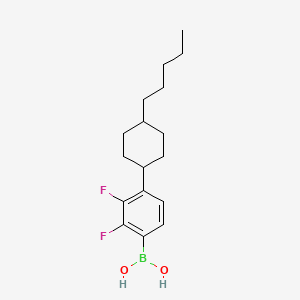
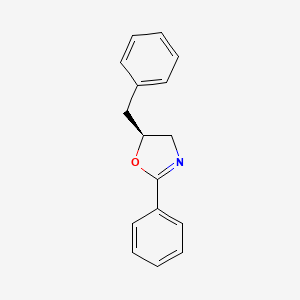

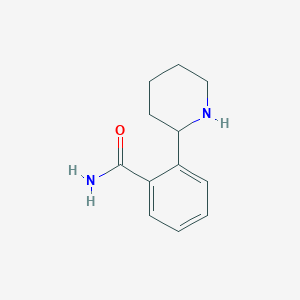

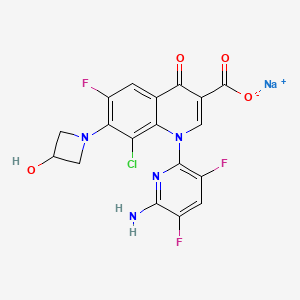
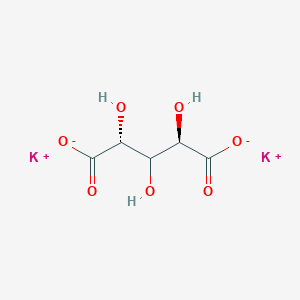
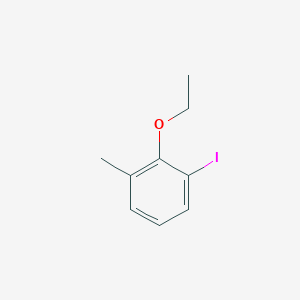
![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
